Product packaging for Imidazo[1,2-a]pyrazin-3-ylmethanol(Cat. No.:CAS No. 106012-57-1)

Imidazo[1,2-a]pyrazin-3-ylmethanol

Cat. No.: B1611107
CAS No.: 106012-57-1
M. Wt: 149.15 g/mol
InChI Key: JMBKNHARDDZKLA-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyrazin-3-ylmethanol (CAS 106012-57-1) is a nitrogen-containing fused heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This compound, with the molecular formula C7H7N3O and a molecular weight of 149.15 g/mol, serves as a versatile synthetic intermediate . The molecule features a methanol functional group attached to the imidazo[1,2-a]pyrazine scaffold, making it a valuable building block for the construction of more complex molecular architectures. Compounds based on the imidazo[1,2-a]pyrazine and the closely related imidazo[1,2-a]pyridine core structures are extensively investigated for their diverse biological activities . These fused heterocycles are considered priority pharmacophores in drug research due to their structural similarity to numerous natural and synthetic bioactive molecules . Specifically, such heterocyclic hybrids are explored in the synthesis of novel therapeutic agents, including potential anticancer treatments. Recent research highlights the strategic combination of similar heterocyclic scaffolds to create hybrid molecules that can enhance biological activity by targeting multiple mechanisms simultaneously, such as inhibiting kinase proteins involved in cancer progression . The reactivity of the hydroxymethyl group allows for further functionalization, enabling researchers to link this heterocycle to other pharmacophores via palladium-catalyzed coupling reactions and other methods to probe biological activity and optimize drug-like properties . This product is supplied for research applications as a building block in organic synthesis and medicinal chemistry. To ensure stability, it is recommended to store the material sealed in a dry environment at 2-8°C . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7N3O B1611107 Imidazo[1,2-a]pyrazin-3-ylmethanol CAS No. 106012-57-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

imidazo[1,2-a]pyrazin-3-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c11-5-6-3-9-7-4-8-1-2-10(6)7/h1-4,11H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMBKNHARDDZKLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CN=C2C=N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40545526
Record name (Imidazo[1,2-a]pyrazin-3-yl)methanol
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Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106012-57-1
Record name Imidazo[1,2-a]pyrazine-3-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106012-57-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (Imidazo[1,2-a]pyrazin-3-yl)methanol
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URL https://comptox.epa.gov/dashboard/DTXSID40545526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Imidazo 1,2 a Pyrazin 3 Ylmethanol and Analogs

Strategic Approaches to the Imidazo[1,2-a]pyrazine (B1224502) Ring System Formation

The construction of the fused imidazo[1,2-a]pyrazine core is a critical step in the synthesis of its derivatives. Key methodologies include classical cyclocondensation reactions and modern multicomponent strategies, which offer efficiency and diversity in the resulting products.

Cyclocondensation Reactions of α-Aminopyrazines with α-Halocarbonyl Compounds

A well-established method for the synthesis of the imidazo[1,2-a]pyrazine ring system involves the cyclocondensation of an α-aminopyrazine with an α-halocarbonyl compound. This reaction, analogous to the Tschitschibabin reaction for imidazo[1,2-a]pyridines, provides a reliable route to the bicyclic scaffold. The reaction proceeds through initial N-alkylation of the pyrazine (B50134) ring nitrogen by the α-halocarbonyl compound, followed by intramolecular cyclization and dehydration to form the aromatic imidazo[1,2-a]pyrazine ring.

The choice of the α-halocarbonyl compound allows for the introduction of various substituents at the C-2 position of the final product. For instance, using α-bromo or α-chloroacetaldehyde will yield an unsubstituted C-2 position, while substituted α-haloketones will result in a C-2 substituted imidazo[1,2-a]pyrazine.

Multicomponent Reactions (MCRs) for Imidazo[1,2-a]pyrazine Synthesis

Multicomponent reactions (MCRs) have emerged as powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach offers significant advantages in terms of efficiency, atom economy, and the ability to generate diverse molecular libraries.

The Groebke-Blackburn-Bienaymé (GBB) reaction is a prominent three-component reaction for the synthesis of imidazo-fused heterocycles. nih.gov This reaction typically involves the condensation of an amidine (in this case, an aminopyrazine), an aldehyde, and an isocyanide. thieme-connect.comorganic-chemistry.org The reaction proceeds through the formation of a Schiff base from the aminopyrazine and the aldehyde, which then undergoes a [4+1] cycloaddition with the isocyanide to furnish the 3-aminoimidazo[1,2-a]pyrazine scaffold. nih.gov

While the GBB reaction is highly effective for the synthesis of 3-amino derivatives, it has been observed that using 2-aminopyrazines can sometimes lead to lower yields compared to 2-aminopyridines, which is attributed to the reduced nucleophilicity of the pyrazine ring. beilstein-journals.org Despite this, the GBB reaction remains a valuable and versatile method for accessing a wide range of substituted imidazo[1,2-a]pyrazines by varying the aldehyde and isocyanide components. thieme-connect.comorganic-chemistry.org

Table 1: Examples of GBB Reaction for Imidazo[1,2-a]pyrazine Synthesis

Amine ComponentAldehydeIsocyanideProductReference
2-Aminopyrazine (B29847)Benzaldehydetert-Butyl isocyanide2-Phenyl-N-(tert-butyl)imidazo[1,2-a]pyrazin-3-amine nih.gov
2-Aminopyrazine4-ChlorobenzaldehydeCyclohexyl isocyanide2-(4-Chlorophenyl)-N-cyclohexylimidazo[1,2-a]pyrazin-3-amine thieme-connect.com
2-Amino-5-methylpyrazineFormaldehyde (B43269)Benzyl isocyanideN-Benzyl-5-methylimidazo[1,2-a]pyrazin-3-amine organic-chemistry.org

This table is illustrative and provides representative examples of the GBB reaction.

The efficiency and scope of multicomponent reactions for imidazo[1,2-a]pyrazine synthesis can often be enhanced through the use of catalysts. Copper-based catalysts, in particular, have shown significant utility in these transformations. For instance, copper(I) and copper(II) salts can catalyze the synthesis of imidazo[1,2-a]azines through various pathways.

One approach involves a copper-catalyzed tandem reaction between 2-aminopyrazines, aldehydes, and terminal alkynes, leading to the formation of 3-substituted imidazo[1,2-a]pyrazines. Another strategy utilizes copper catalysis in a one-pot procedure involving aminopyridines and nitroolefins, using air as the oxidant, a method that can be adapted for pyrazine analogs. nih.gov Copper(II) triflate (Cu(OTf)₂) has also been employed as a catalyst in cascade processes to access imidazo[1,2-a]pyrazines and related heterocycles. nih.gov These catalytic systems often proceed under milder reaction conditions and can tolerate a broader range of functional groups on the starting materials.

Regioselective Introduction of the Hydroxymethyl Moiety at the C-3 Position

Once the imidazo[1,2-a]pyrazine scaffold is constructed, the next critical step is the regioselective introduction of the hydroxymethyl group at the C-3 position. The electron-rich nature of the C-3 position makes it susceptible to electrophilic attack. researchgate.net

Direct Functionalization Methods (e.g., Reaction with Formaldehyde under Mannich Conditions)

A direct and efficient method for introducing a hydroxymethyl group at the C-3 position is through a reaction with formaldehyde, often under conditions similar to a Mannich reaction. researchgate.net This electrophilic substitution reaction takes advantage of the inherent nucleophilicity of the C-3 carbon of the imidazo[1,2-a]pyrazine ring.

The reaction typically involves treating the imidazo[1,2-a]pyrazine with an excess of formaldehyde or a formaldehyde equivalent, such as paraformaldehyde. The reaction can be performed in various solvents and may be promoted by acidic or basic conditions. The mechanism involves the electrophilic attack of protonated formaldehyde (or a related electrophilic species) on the C-3 position of the imidazo[1,2-a]pyrazine ring, followed by deprotonation to yield the C-3 hydroxymethylated product. In a formal Mannich-type reaction, an amine can be included to first form a more reactive Eschenmoser's salt-like intermediate in situ, which then reacts with the imidazo[1,2-a]pyrazine. Subsequent hydrolysis or reduction would then yield the desired hydroxymethyl derivative.

This direct functionalization approach is highly attractive due to its atom economy and straightforward nature, providing a direct route to imidazo[1,2-a]pyrazin-3-ylmethanol from the parent heterocycle.

Precursor-Based Strategies for C-3 Substitution

The functionalization of the imidazo[1,2-a]pyrazine core at the C-3 position is crucial for modulating the biological activity of its derivatives. nih.gov Precursor-based strategies offer a powerful approach to introduce a variety of substituents at this position.

A common strategy involves the initial synthesis of a core imidazo[1,2-a]pyrazine structure, which is then subjected to further reactions to introduce the desired C-3 functionality. For instance, a widely used method is the condensation of 2-aminopyrazines with α-haloketones. tsijournals.comacs.org This approach, however, can sometimes lead to mixtures of regioisomers. nih.gov

To achieve more specific C-3 substitution, researchers have developed methods that start with a pre-functionalized precursor. One such approach involves the synthesis of 3-bromo-2,8-disubstituted-imidazo[1,2-a]pyrazine derivatives through regioselective bromination using N-bromosuccinimide (NBS). tsijournals.com This brominated intermediate can then undergo various coupling reactions to introduce a diverse range of substituents at the C-3 position.

Another strategy focuses on the elaboration of a side chain already present at the 3-position. For example, synthetic routes have been developed that begin with the cyclization of aminopyridines and chloro ketones to form imidazo[1,2-a]pyridines with a side chain at the 3-position. This side chain can then be chemically modified to introduce different functional groups. nih.gov

Total Synthesis and Efficient Synthesis of Specific this compound Derivatives

The total synthesis of specific this compound derivatives often requires multi-step sequences designed to build the molecule with precise control over its structure.

One notable example is the synthesis of 3'-(Imidazo[1,2-a]pyrazin-3-yl)-[1,1'-biphenyl]-3-carboxamides. nih.gov The synthesis starts with the coupling of a substituted 3-bromophenylboronic acid with a substituted methyl 3-iodobenzoate (B1234465) to form a biphenyl (B1667301) intermediate. This intermediate is then converted to a boronic ester, which undergoes a Suzuki coupling reaction to introduce the imidazo[1,2-a]pyrazine moiety. Finally, amidation of the resulting ester yields the target compound. nih.gov

The synthesis of 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion highlights the importance of regioselective synthesis. While 3-substituted derivatives are more commonly explored, the synthesis of 2-aryl imidazo[1,2-a]pyrazines has been achieved through the condensation of α-bromo aryl ketones with 2-amino-3-chloropyrazine. nih.gov The regiochemistry of these substitutions is typically confirmed using 2D NMR techniques. nih.gov

The classical route involving the condensation of 2-aminopyrazine with chloroacetaldehyde (B151913) has also been optimized. nih.gov While initial methods using DMF as a solvent were low-yielding, switching to methanol (B129727) has been shown to produce the desired product in significantly higher yields. nih.gov

Green Chemistry Principles and Sustainable Synthetic Routes

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of imidazo[1,2-a]pyrazines and their analogs to develop more environmentally friendly and efficient processes. acs.orgrsc.orgrsc.org

Microwave-Assisted Synthesis Enhancements

Microwave-assisted synthesis has emerged as a powerful tool for accelerating the synthesis of imidazo[1,2-a]pyrazine derivatives. acs.orgnih.govmdpi.com This technique often leads to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. nih.gov

A notable application is the catalyst-free heteroannulation reaction of substituted 2-aminopyridines/pyrazines/pyrimidines with α-bromoketones in a mixture of water and isopropanol (B130326) under microwave irradiation. acs.org This method provides the corresponding imidazo[1,2-a]pyridines/pyrimidines/pyrazines in excellent yields. acs.org

Microwave irradiation has also been successfully employed in the one-pot, multicomponent synthesis of novel imidazo[1,2-a]pyrimidine (B1208166) containing tri/tetrasubstituted imidazole (B134444) derivatives. nih.gov This sequential two-step reaction utilizes p-toluenesulfonic acid as a catalyst in ethanol (B145695), a green solvent. nih.gov The use of microwave heating in this context is considered a greener alternative to traditional heating methods. nih.gov

Furthermore, microwave-assisted protocols have been developed for the synthesis of pyridylimidazo[1,5-a]pyridine derivatives and their corresponding pyridinium (B92312) salts, demonstrating the versatility of this technology. mdpi.com

Solvent-Free Conditions and Environmentally Benign Catalysis

The development of solvent-free reaction conditions and the use of environmentally benign catalysts are key tenets of green chemistry. rsc.orgresearchgate.net

A green and highly efficient method for the regioselective synthesis of imidazo[1,2-a]pyridine (B132010) derivatives has been developed through the annulation of heterocyclic ketene (B1206846) aminals and β-oxodithioesters with aldehydes under solvent-free conditions, using triethylamine (B128534) as a catalyst. rsc.org This one-pot methodology offers high regioselectivity, short reaction times, and easy purification. rsc.org

Another approach involves the electrochemical intermolecular C–N formation/cyclization of ketones with 2-aminopyridines. rsc.org This method uses catalytic hydriodic acid as a redox mediator in ethanol, an environmentally benign solvent, and proceeds in a simple undivided cell without the need for external oxidants. rsc.org

Catalyst-free protocols have also been established. For instance, a rapid synthetic protocol for the preparation of imidazo[1,2-a]pyridine in cyclohexane (B81311) has been reported, offering advantages such as shorter reaction times and broader substrate scope. tandfonline.com Additionally, an aqueous synthesis of methylimidazo[1,2-a]pyridines and imidazo[1,2-a]pyrazines has been achieved without the deliberate addition of a catalyst. organic-chemistry.org

The Groebke–Blackburn–Bienaymé multicomponent reaction for the synthesis of imidazo[1,2-a]pyridines, imidazo[1,2-a]pyrazines, and imidazo[1,2-b]pyridazines has been successfully performed under sustainable conditions using eucalyptol (B1671775) as a green solvent. researchgate.net

Chemical Transformations and Derivatization Pathways of Imidazo 1,2 a Pyrazin 3 Ylmethanol

Reactivity of the Hydroxymethyl Group at the C-3 Position

The hydroxymethyl group at the C-3 position of the imidazo[1,2-a]pyrazine (B1224502) nucleus is a primary alcohol, and its reactivity is central to the derivatization of the molecule. This functionality can undergo oxidation, reduction, substitution, and conjugation reactions, making it a key site for molecular elaboration.

The alcohol moiety of imidazo[1,2-a]pyrazin-3-ylmethanol can be readily oxidized to the corresponding aldehyde, imidazo[1,2-a]pyrazine-3-carbaldehyde. This transformation is a common step in the synthesis of more complex derivatives. The Vilsmeier-Haack reaction, using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), can be employed to formylate the parent imidazo[1,2-a]pyrazine, but the direct oxidation of the alcohol is also a viable route. technion.ac.ilnih.gov

Conversely, the aldehyde can be reduced back to the primary alcohol. A standard method for this reduction involves sodium borohydride (B1222165) (NaBH₄) in an alkaline solution of ethanol (B145695). nih.gov This reversible oxidation-reduction pathway allows for the protection of the C-3 position or for the introduction of further chemical diversity starting from the aldehyde.

Table 1: Oxidation and Reduction Reactions

Transformation Reagents Product Reference
Oxidation Standard oxidizing agents (e.g., PCC, MnO₂) Imidazo[1,2-a]pyrazine-3-carbaldehyde nih.gov
Reduction NaBH₄, NaOH, Ethanol This compound nih.gov

The hydroxyl group is a poor leaving group and must be activated before it can undergo nucleophilic substitution. Conversion to a tosylate or reaction with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) transforms the hydroxyl into a good leaving group, facilitating subsequent substitution. researchgate.net The reaction with PBr₃, for instance, would convert the alcohol to 3-(bromomethyl)imidazo[1,2-a]pyrazine via an Sₙ2 mechanism. researchgate.net This reactive halide can then be displaced by a variety of nucleophiles.

However, for introducing functionalities like thiols, more direct and modern methods on the heterocyclic core are often preferred. Instead of a multi-step sequence starting with the alcohol, direct C-H functionalization at the electron-rich C-3 position is highly efficient. For the analogous imidazo[1,2-a]pyridine (B132010) system, several methods for direct C-3 thiolation have been developed:

Iron-Catalyzed Thiolation: An iron(III)-catalyzed regioselective C-3 sulfenylation using various thiols proceeds in good yields under an oxygen atmosphere. rsc.org

Iodine-Catalyzed Thiolation: A metal-free approach uses iodine to catalyze the reaction between imidazo[1,2-a]pyridines and sulfonyl hydrazides, which act as a thiol surrogate. technion.ac.ilmdpi.com

These direct C-H functionalization reactions bypass the need to first activate the hydroxymethyl group, offering a more atom-economical route to 3-thioether derivatives.

As a primary alcohol, this compound is expected to undergo standard esterification and etherification reactions. Esterification can be achieved by reacting the alcohol with an acyl chloride or a carboxylic acid under acidic catalysis (Fischer esterification) or in the presence of a coupling agent. Etherification, such as the Williamson ether synthesis, can be performed by first deprotonating the alcohol with a strong base to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. While these are fundamental transformations for alcohols, specific examples detailing these reactions on this compound are not prominently featured in the primary literature, which tends to focus on modifications of the heterocyclic core.

Electrophilic Aromatic Substitutions on the Imidazo[1,2-a]pyrazine Nucleus

The imidazo[1,2-a]pyrazine ring system is π-electron rich, particularly the five-membered imidazole (B134444) ring. However, the pyrazine (B50134) ring is electron-deficient, deactivating the fused system towards electrophilic aromatic substitution compared to benzene. Despite this, electrophilic substitution is a key reaction for functionalizing the core.

Theoretical and experimental studies show that electrophilic attack occurs regioselectively at the C-3 position. nih.gov This preference is because the intermediate formed by attack at C-3 (a σ-complex) is more stable than the one formed by attack at C-2. Attack at C-3 allows the six-membered pyrazine ring to maintain its aromaticity and all its atoms to retain a complete octet, which is not possible with attack at C-2. nih.gov

A common example is the bromination of the imidazo[1,2-a]pyrazine nucleus. Using N-bromosuccinimide (NBS), regioselective bromination at the C-3 position can be achieved, yielding 3-bromo-imidazo[1,2-a]pyrazine derivatives. rsc.orgorganic-chemistry.org This halogenated product is a crucial intermediate for further derivatization via cross-coupling reactions.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki Coupling on Halogenated Analogs)

Palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, and they are extensively used to functionalize halogenated imidazo[1,2-a]pyrazines. The Suzuki-Miyaura coupling, which couples an organoboron species with an organohalide, is particularly prevalent. researchgate.net

Starting from a 3-halo-imidazo[1,2-a]pyrazine derivative (prepared as described in Section 3.2), a wide variety of aryl or heteroaryl groups can be introduced at the C-3 position. These reactions typically employ a palladium catalyst, such as Pd(PPh₃)₄, and a base in a suitable solvent system. organic-chemistry.org This strategy has been instrumental in synthesizing libraries of substituted imidazo[1,2-a]pyrazines for biological screening. For instance, Suzuki couplings at the C-3 position have been used to prepare potent kinase inhibitors and other biologically active molecules. organic-chemistry.org

Table 2: Example of Suzuki Coupling Reaction

Substrate Coupling Partner Catalyst / Base Product Reference
3-Bromo-8-chloro-2-(p-fluorophenyl)imidazo[1,2-a]pyrazine Arylboronic acid Pd(PPh₃)₄ / Na₂CO₃ 3-Aryl-8-chloro-2-(p-fluorophenyl)imidazo[1,2-a]pyrazine organic-chemistry.org
3-Chloro-imidazo[1,2-a]pyridine Phenylboronic acid Pd(OAc)₂ / PCy₃ 3-Phenyl-imidazo[1,2-a]pyridine

Rational Design of this compound Derivatives for Targeted Biological Activity

The imidazo[1,2-a]pyrazine scaffold serves as a foundation for the rational design of targeted therapeutics, particularly kinase inhibitors. The chemical handles on the ring, including the C-3 position, allow for systematic modifications to optimize potency, selectivity, and pharmacokinetic properties.

Structure-based design, often guided by X-ray co-crystal structures of inhibitors bound to their target proteins, has led to the development of highly potent and selective agents. For example, in the development of Aurora-A kinase inhibitors, co-crystallization of an imidazo[1,2-a]pyrazine derivative revealed key interactions, which guided the synthesis of new analogs with significantly improved cellular selectivity. Similarly, derivatives have been designed as potent inhibitors of Discoidin Domain Receptor 1 (DDR1), a target in cancer therapy. By replacing an alkyne linker with a substituted phenyl group at the C-3 position, researchers developed compounds with high selectivity and potent activity in suppressing tumor cell migration and invasion.

The design process often involves exploring substitutions at multiple positions (C2, C3, C6, C8) to build a comprehensive structure-activity relationship (SAR). This allows for fine-tuning of the molecule to fit the specific binding pocket of a biological target, leading to the discovery of lead compounds for new anti-cancer, anti-inflammatory, or antiviral drugs. organic-chemistry.org

Table 3: Examples of Biologically Targeted Imidazo[1,2-a]pyrazine Derivatives

Target Key Structural Moiety Result Reference
Aurora-A Kinase 3-Chloro-6-(pyridin-3-yl)imidazo[1,2-a]pyrazin-8-amine Potent and selective inhibitors based on structural insights
DDR1 Kinase 3'-(Imidazo[1,2-a]pyrazin-3-yl)-[1,1'-biphenyl]-3-carboxamides Selective DDR1 inhibitor with IC₅₀ of 23.8 nM that suppresses NSCLC cell tumorigenicity
AMPAR / TARP γ-8 3-Aryl-8-amino-imidazo[1,2-a]pyrazines Subnanomolar, brain-penetrant negative modulators for potential epilepsy treatment organic-chemistry.org

Structure Activity Relationship Sar Studies of Imidazo 1,2 a Pyrazin 3 Ylmethanol Analogs

Systematic Modification of Substituents on the Imidazo[1,2-a]pyrazine (B1224502) Scaffold

The biological activity of imidazo[1,2-a]pyrazine derivatives can be significantly modulated by introducing diverse substituents at various positions on the fused ring system. tsijournals.com Key positions for modification include C-2, C-3, C-6, and C-8, with each position offering a unique opportunity to influence the molecule's interaction with biological targets.

Substitution at the C-6 position of the imidazo[1,2-a]pyrazine ring has been shown to have a considerable impact on the biological activity of the resulting analogs. For instance, in the context of developing inhibitors for the bacterial type IV secretion system, the introduction of a bromine atom at the C-6 position was explored. nih.gov Specifically, the synthesis of 6,8-dibromoimidazo[1,2-a]pyrazine (B131933) was a key step in creating analogs for SAR studies. nih.gov However, in at least one case, a compound with a bromo-substituent at the C-6 position (and a different substituent at C-8) showed poorer physicochemical properties and a higher IC50 value compared to its analog without the C-6 halogenation. nih.gov This suggests that while halogenation at C-6 is a viable synthetic strategy, its effect on biological activity and other drug-like properties is not always predictable and can sometimes be detrimental.

Further illustrating the importance of the C-6 position, research on imidazo[1,2-a]pyridine (B132010) derivatives, a related scaffold, as ligands for detecting beta-amyloid plaques has provided valuable insights. nih.gov In this series, the presence of a halogen, specifically iodine, at the 6-position was a key feature of the lead compound, 2-(4'-dimethylaminophenyl)-6-iodoimidazo[1,2-a]pyridine (IMPY). nih.gov Both the iodo and bromo derivatives at this position exhibited high binding affinities for Aβ aggregates. nih.gov This highlights that for certain biological targets, halogenation at the 6-position can be critical for achieving the desired activity.

The following table summarizes the impact of C-6 substitution on the biological activity of select imidazo[1,2-a]pyrazine and related imidazo[1,2-a]pyridine analogs.

Compound/Analog C-6 Substituent Biological Target/Activity Effect of Substitution Reference
8-substituted imidazo[1,2-a]pyrazine analogBromoBacterial type IV secretion system (HP0525 ATPase)Poorer physicochemical properties and higher IC50 compared to the unsubstituted analog. nih.gov
2-(4'-dimethylaminophenyl)-6-iodoimidazo[1,2-a]pyridine (IMPY)IodoBeta-amyloid plaquesHigh binding affinity (Ki = 15 nM). nih.gov
Bromo derivative of IMPYBromoBeta-amyloid plaquesHigh binding affinity (Ki = 10 nM). nih.gov

The C-2 position of the imidazo[1,2-a]pyrazine scaffold is a key site for modification to influence the efficacy and selectivity of these compounds. A variety of substituents at this position, including aryl and heterocyclic groups, have been explored in different therapeutic contexts.

In the development of inhibitors for the bacterial type IV secretion system, both 2- and 3-aryl substituted imidazo[1,2-a]pyrazines were synthesized and evaluated. nih.gov The synthetic strategy allowed for the preparation of 2-aryl-8-chloroimidazo[1,2-a]pyrazine intermediates, which were then further modified. nih.gov This indicates that aryl groups at the C-2 position are well-tolerated and can serve as a basis for further optimization.

Furthermore, studies on imidazo[1,2-a]pyridine hybrids for antioxidant and anticancer activities demonstrate the impact of C-2 substitution. chemmethod.com In this work, 4-(imidazo[1,2-a]pyridin-2-yl)benzoic acid was used as a starting point, where a benzoic acid moiety is attached to the C-2 position. This was then hybridized with various amines, anilines, and acid hydrazides to create a library of compounds with diverse C-2 functionalities. chemmethod.com The resulting analogs showed varying levels of cytotoxic and antioxidant activities, indicating that the nature of the group at C-2 directly influences the biological response. chemmethod.com

The following table provides examples of how C-2 substituents modulate the efficacy and selectivity of imidazo[1,2-a]pyrazine and related analogs.

Compound Series C-2 Substituent Type Biological Target Observed Effect Reference
8-amino imidazo[1,2-a]pyrazine derivativesAryl groupsBacterial type IV secretion system (HP0525 ATPase)Tolerated and allows for further optimization of inhibitory activity. nih.gov
3'-(imidazo[1,2-a]pyrazin-3-yl)-[1,1'-biphenyl]-3-carboxamidesPart of the larger biphenyl (B1667301) carboxamide structureDDR1 kinaseContributes to high selectivity for DDR1 over other kinases. nih.gov
Imidazo[1,2-a]pyridine hybridsBenzoic acid and its amide/hydrazide derivativesCancer cell lines (A549, HepG2) and DPPH radicalModulates cytotoxic and antioxidant activities. chemmethod.com

These findings collectively demonstrate that the C-2 position is a critical determinant of the pharmacological profile of imidazo[1,2-a]pyrazine-based compounds, influencing both their potency and their selectivity for specific biological targets.

The 3-hydroxymethyl group of imidazo[1,2-a]pyrazin-3-ylmethanol is a key structural feature that can significantly influence its biological activity. This functional group can participate in hydrogen bonding interactions with biological targets, contributing to binding affinity. The exploration of bioisosteric replacements for the 3-hydroxymethyl group is a common strategy in medicinal chemistry to fine-tune a molecule's properties, such as potency, selectivity, metabolic stability, and physicochemical characteristics. cambridgemedchemconsulting.com

A bioisostere is a substituent or group with similar physical or chemical properties to the original functional group. cambridgemedchemconsulting.com For a hydroxyl group, potential bioisosteres can include an amino group, a thiol group, or even a fluorine atom, although the latter is a non-classical replacement. cambridgemedchemconsulting.com The goal of such a replacement is to create a new compound with similar or improved biological properties. cambridgemedchemconsulting.com

In the context of imidazo[1,2-a]pyrazine and related scaffolds, modifications at the 3-position have been shown to be critical. For instance, in a series of imidazo[1,2-a]pyrimidine (B1208166) derivatives, which are structurally similar to imidazo[1,2-a]pyrazines, the introduction of alkyl or aryl groups at the 3-position was found to improve acetylcholinesterase (AChE) inhibition. This suggests that while the hydroxymethyl group is important, other substituents at this position can also lead to potent biological activity.

Furthermore, research on imidazo[1,2-a]pyrazines as Aurora kinase inhibitors involved a bioisosteric approach to optimize the 8-position of the core, but the principles are applicable to the 3-position as well. nih.gov The study identified several potent Aurora A/B dual inhibitors, demonstrating the success of bioisosteric replacement in this scaffold. nih.gov

The concept of bioisosterism has also been successfully applied in the development of 5-HT4 receptor partial agonists based on the imidazo[1,5-a]pyridine (B1214698) scaffold. researchgate.net In this case, the benzimidazolone core of known agonists was replaced with the imidazo[1,5-a]pyridine core, leading to potent and selective compounds. researchgate.net This highlights the utility of replacing larger structural motifs, which can also be considered a form of bioisosterism.

The following table provides examples of bioisosteric replacements for hydroxyl groups and the rationale behind such substitutions.

Original Group Bioisosteric Replacement(s) Rationale for Replacement Potential Impact Reference
Hydroxyl (-OH)Amino (-NH2)Similar size and hydrogen bonding capability.Can alter basicity and metabolic stability. estranky.sk
Hydroxyl (-OH)Thiol (-SH)Can act as a hydrogen bond donor.May introduce new interactions and alter redox properties. cambridgemedchemconsulting.com
Hydroxyl (-OH)Fluorine (-F)Similar size, but acts as a hydrogen bond acceptor only.Can block metabolism and alter electronics. cambridgemedchemconsulting.com
Ester (-COOR)1,2,3-TriazoleMimics the electronic and steric properties.Can improve metabolic stability and alter solubility. estranky.sk

While direct studies on bioisosteric replacements for the 3-hydroxymethyl group in this compound are not extensively detailed in the provided search results, the principles of bioisosterism and the documented importance of the 3-position in related scaffolds strongly suggest that this is a viable and important strategy for the optimization of this class of compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.gov These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective molecules.

For imidazo[1,2-a]pyrazine and related heterocyclic systems, QSAR studies have been employed to understand the structural requirements for various biological activities. For example, 3D-QSAR models have been developed for 8-amino-imidazo[1,5-a]pyrazine derivatives as Bruton's tyrosine kinase (BTK) inhibitors. scienceopen.comjapsonline.com In these studies, both Gaussian and field-based 3D-QSAR models were created. scienceopen.comjapsonline.com The statistical validity of these models was confirmed by good predictive correlation coefficients (q²) and conventional correlation coefficients (r²). scienceopen.comjapsonline.com

The contour maps generated from these QSAR models provide valuable insights into the structural features that influence biological activity. scienceopen.comjapsonline.com For the 8-amino-imidazo[1,5-a]pyrazine BTK inhibitors, the analysis of these maps revealed that steric and hydrophobic interactions are major contributors to the enhanced activity of these compounds. scienceopen.comjapsonline.com This information is crucial for medicinal chemists to design new derivatives with improved potency.

In a broader context, QSAR models have been developed for various inhibitors targeting kinases, which are a common target for imidazo[1,2-a]pyrazine derivatives. For instance, QSAR models have been created for quinazoline, imidazothiazole, and pyrazolopyrimidine-based inhibitors of both wild-type and mutant Epidermal Growth Factor Receptor (EGFR). nih.gov These models, developed using machine learning techniques like support vector machines, have achieved high correlations between predicted and experimentally determined inhibitory activities (IC50 values). nih.gov

The following table summarizes the key aspects of QSAR studies on imidazo[1,2-a]pyrazine and related scaffolds.

Compound Series Biological Target QSAR Model Type Key Findings from Contour Maps/Model Statistical Significance (r²/q²) Reference
8-Amino-imidazo[1,5-a]pyrazine derivativesBruton's tyrosine kinase (BTK)Gaussian and Field-based 3D-QSARSteric and hydrophobic interactions are major contributors to activity.r² = 0.92-0.93, q² = 0.60-0.67 scienceopen.comjapsonline.com
Quinazoline, Imidazothiazole, Pyrazolopyrimidine derivativesEpidermal Growth Factor Receptor (EGFR) (wild-type and mutant)Machine learning-based QSARModels achieved high correlation for predicting IC50 values.High correlation (specific values vary by model) nih.gov

Conformational Analysis and Stereochemical Impact on Biological Interactions

Conformational analysis, the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds, is a critical aspect of understanding drug-receptor interactions. ucsd.edu The specific three-dimensional conformation of a molecule, along with its stereochemistry, can have a profound impact on its biological activity.

For molecules with rotatable bonds, different conformations, or conformers, can exist, each with a different energy level. ucsd.edu Common representations for visualizing these conformers include Newman projections, which look down a specific bond. ucsd.edu The relative energies of different conformations, such as staggered and eclipsed, can influence which conformation is most likely to be present and interact with a biological target. ucsd.edu

In the context of imidazo[1,2-a]pyrazine-based compounds, the stereochemistry of substituents can play a crucial role in determining their biological activity. For example, in the discovery of volitinib, a highly potent and selective c-Met inhibitor, the specific stereoisomer (S)-1-(1-(imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H- tsijournals.comnih.govtriazolo[4,5-b]pyrazine was identified as the active compound. nih.gov This highlights that the biological target, in this case, the c-Met kinase, has a specific stereochemical preference for binding. The protein conformation and the ligand's conformation are both critical for a productive binding event. nih.gov

Docking studies, which predict the preferred orientation of a ligand when bound to a receptor, often complement conformational analysis. nih.gov These studies can help to visualize the interactions between the ligand and the active site of the protein, providing a rationale for the observed biological activity. nih.gov

The following table illustrates the importance of stereochemistry in the biological activity of imidazo[1,2-a]pyrazine-related compounds.

Compound Biological Target Stereochemical Feature Impact on Biological Activity Reference
Volitinibc-Met kinase(S)-enantiomer at the ethyl group attached to the imidazo[1,2-a]pyridine ringThe (S)-enantiomer is the highly potent and selective inhibitor. nih.gov

The example of volitinib underscores the importance of considering stereochemistry in the design of imidazo[1,2-a]pyrazine-based drugs. A thorough understanding of the conformational preferences of the ligand and the stereochemical requirements of the biological target is essential for the development of potent and selective therapeutic agents.

Ligand Efficiency and Druggability Assessment in SAR Campaigns

In modern drug discovery, particularly during lead optimization, it is not enough for a compound to be potent. It must also possess a favorable balance of other properties that contribute to its "druggability." Ligand efficiency (LE) is a key metric used to assess the quality of a lead compound. It relates the potency of a compound to its size, typically measured by the number of heavy (non-hydrogen) atoms. LE is calculated as the binding energy per heavy atom. A higher LE value indicates that the compound is more efficient at binding to its target, which is a desirable characteristic for a drug candidate.

Another important concept is druggability, which refers to the likelihood of being able to modulate a biological target with a small-molecule drug. Assessing the druggability of a target and the drug-like properties of a lead compound are crucial aspects of any SAR campaign.

In the context of imidazo[1,2-a]pyrazine and related scaffolds, these principles are applied to guide the optimization process. For example, in the development of inhibitors for the bacterial type IV secretion system, researchers not only focused on the IC50 values but also considered physicochemical properties like solubility and logP. nih.gov The goal was to find compounds with a good balance of potency and drug-like properties.

Similarly, in the discovery of selective DDR1 inhibitors, while the lead compound 8v showed excellent potency and selectivity, its pharmacokinetic profile was not ideal. nih.gov This highlights that even with high ligand efficiency in terms of binding, other factors related to absorption, distribution, metabolism, and excretion (ADME) must be considered for a compound to be a viable drug candidate.

The following table summarizes key parameters used in assessing ligand efficiency and druggability.

Parameter Description Importance in SAR
Ligand Efficiency (LE) A measure of the binding energy per heavy atom of a ligand.Helps to identify compounds that are efficient in their binding and are good starting points for optimization.
Lipophilic Ligand Efficiency (LLE) A measure that balances potency and lipophilicity (logP).Guides the optimization of compounds to have good potency without excessive lipophilicity, which can lead to poor ADME properties.
Physicochemical Properties Includes solubility, permeability, and metabolic stability.Crucial for ensuring that a potent compound can reach its target in the body and have a suitable duration of action.
Pharmacokinetics (PK) The study of how the body affects a drug over time (absorption, distribution, metabolism, excretion).Essential for determining the dosing regimen and overall viability of a drug candidate.

By integrating these metrics into SAR campaigns, medicinal chemists can more effectively navigate the complex process of drug discovery, increasing the likelihood of identifying compounds with the desired combination of potency, selectivity, and drug-like properties.

Biological Activities and Mechanistic Insights of Imidazo 1,2 a Pyrazin 3 Ylmethanol Derivatives

Antineoplastic and Antiproliferative Activities

Derivatives of the imidazo[1,2-a]pyrazine (B1224502) scaffold have demonstrated potential as agents that can control cell growth and proliferation. nih.gov Studies have explored their effects on various cancer cell lines, revealing mechanisms linked to phosphodiesterase (PDE) inhibition and lipophilicity. nih.gov However, not all derivatives exhibit cytotoxic effects; some series have been found to have low cytotoxicity, which may be advantageous for other therapeutic applications like antioxidant agents. tsijournals.comtsijournals.com

The imidazo[1,2-a]pyrazine ring system is a component of molecules that can inhibit key enzymes in cellular signaling pathways. Derivatives of this scaffold have been identified as inhibitors of receptor tyrosine kinase EphB4 and as PI3K inhibitors. tsijournals.com These kinases are crucial in cell proliferation, differentiation, and survival, and their inhibition is a key strategy in cancer therapy.

The cytotoxic and antiproliferative effects of imidazo[1,2-a]pyrazine derivatives have been evaluated against several human cancer cell lines. nih.gov Certain compounds have shown significant inhibitory effects on the proliferation of human erythroleukemia (HEL) and megakaryoblastic leukemia (Dami) cell lines. nih.gov For instance, compounds PAB13, PAB23, and SCA40 were found to inhibit the proliferation of the HEL cell line. nih.gov In studies on the Dami cell line, derivatives SCA41 and SCA44 demonstrated notable inhibition of cell growth, while SCA40 and PAB40 were moderately effective. nih.gov The antiproliferative action of some of these compounds was linked to their cytotoxic and apoptotic effects, mediated through the inhibition of phosphodiesterase (PDE) and a subsequent increase in cAMP levels. nih.gov

Conversely, one study on a newly designed series of 2,3,8-trisubstituted imidazo[1,2-a]pyrazines found no significant cancer cell growth inhibition on HeLa (cervical cancer) and MCF7 (breast cancer) cell lines at a concentration of 10 μg/mL. tsijournals.comtsijournals.com

Table 1: Cytotoxic Effects of Imidazo[1,2-a]pyrazine Derivatives on Cancer Cell Lines

Compound/Derivative SeriesCell LineObserved EffectReference
PAB13, PAB23, SCA40 HEL (Human Erythroleukemia)Inhibition of proliferation. nih.gov
SCA41, SCA44 Dami (Megakaryoblastic Leukemia)Inhibition of cell growth. nih.gov
SCA40, PAB40 Dami (Megakaryoblastic Leukemia)Moderate inhibition of cell growth. nih.gov
PAB12, PAB30 Dami (Megakaryoblastic Leukemia)Devoid of effect. nih.gov
2,3,8-trisubstituted imidazo[1,2-a]pyrazines HeLa (Cervical Cancer), MCF7 (Breast Cancer)No inhibition of cancer cell growth at 10 μg/mL. tsijournals.comtsijournals.com

Antimicrobial and Anti-Infective Profiles

The imidazo[1,2-a]pyrazine framework is a promising scaffold for the development of new antimicrobial and anti-infective agents. tsijournals.comtsijournals.comnih.gov Derivatives have shown efficacy against a range of pathogens, including bacteria and viruses. tsijournals.comtsijournals.comnih.gov

Several imidazo[1,2-a]pyrazine derivatives have been reported to possess moderate to high antibacterial activity. tsijournals.comtsijournals.com In a screening against various bacterial strains, a number of compounds showed promising activity against Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium) when compared to the standard drug gentamicin. tsijournals.comtsijournals.com Specifically, compounds designated as 4a, 4f, 5c, 5g, 6b, and 6c exhibited significant zones of inhibition against these bacteria. tsijournals.comtsijournals.com

Table 2: Antibacterial Activity of Imidazo[1,2-a]pyrazine Derivatives

CompoundTest OrganismZone of Inhibition (mm) at 100 µg/mLReference
4a S. aureus, E. coli21-24 tsijournals.comtsijournals.com
4f S. aureus, E. coli21-24 tsijournals.comtsijournals.com
5c S. aureus, E. coli21-24 tsijournals.comtsijournals.com
5g S. aureus, E. coli21-24 tsijournals.comtsijournals.com
6b S. aureus, E. coli21-24 tsijournals.comtsijournals.com
6c S. aureus, E. coli21-24 tsijournals.comtsijournals.com
Gentamicin (Standard) S. aureus, E. coliHigh Activity tsijournals.comtsijournals.com

Based on the available research, there is no specific information regarding the antitubercular activity of imidazo[1,2-a]pyrazin-3-ylmethanol derivatives against Mycobacterium tuberculosis. While related fused imidazole (B134444) systems like imidazo[1,2-a]pyridines have been extensively studied for this purpose, data for the imidazo[1,2-a]pyrazine core is not present in the provided search results. rsc.orgnih.gov

A notable discovery in this class is an imidazo[1,2-a]pyrazine derivative, identified as A4, which demonstrates potent and broad-spectrum anti-influenza activity. nih.gov This compound was effective against a panel of influenza A and B viruses, and importantly, showed potent inhibition of an oseltamivir-resistant H1N1/pdm09 strain. nih.gov The mechanism of action for A4 involves direct binding to the viral nucleoprotein (NP), which leads to its clustering and prevents its accumulation in the nucleus, a critical step in viral replication. nih.gov Furthermore, the A4 derivative also exhibited robust anti-HIV activity, inhibiting the HIV IIIB strain and HIV reverse transcriptase, suggesting a potential for developing dual-target antiviral drugs. nih.gov

Table 3: Antiviral Activity of Imidazo[1,2-a]pyrazine Derivative A4

CompoundVirusMechanism/TargetPotencyReference
A4 Influenza A and B viruses (including oseltamivir-resistant H1N1)Induces clustering of viral nucleoprotein (NP) and prevents its nuclear import.Potent and broad-spectrum inhibition. nih.gov
A4 HIV (IIIB strain)Inhibition of HIV reverse transcriptase.EC₅₀ = 0.98 μM (against HIV IIIB strain), IC₅₀ = 0.41 μM (against HIV reverse transcriptase). nih.gov

Antifungal and Antiparasitic Actions (e.g., Antileishmanial)

Derivatives of the imidazo[1,2-a]pyrazine core have demonstrated notable efficacy against various fungal and parasitic pathogens.

Antifungal Activity: Research has highlighted the antifungal potential of imidazo[1,2-a]pyrazine derivatives. For instance, certain 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine (B1314217) hybrids, specifically C-3 substituted analogs, have shown antifungal activity against pathogenic Sporothrix species. nih.gov These compounds exhibited synergistic interactions with the commonly used antifungal drug itraconazole (B105839), suggesting a potential therapeutic alternative for sporotrichosis, particularly in cases of itraconazole resistance. nih.gov The antifungal efficacy was found to be dependent on the substitution at the imidazopyrazine ring. nih.gov

Antiparasitic and Antileishmanial Activity: The antiparasitic properties of imidazo[1,2-a]pyrazine derivatives are also well-documented, with significant research focused on their antileishmanial effects. Leishmaniasis is a parasitic disease with limited treatment options, making the development of new therapeutic agents a priority.

Imidazo[1,2-a]pyrazine-based compounds have been identified as potent antileishmanial agents. researchgate.netmedchemexpress.com One such compound, CTN1122, targets Leishmania casein kinase 1 (L-CK1.2) at low micromolar ranges, demonstrating selective antiparasitic properties that are superior to the reference drug, miltefosine. researchgate.netmedchemexpress.com Structural analysis has provided insights into the role of specific moieties at the C-3 position of the imidazo[1,2-a]pyrazine core in the inhibition of L-CK1.2. researchgate.net

Furthermore, related heterocyclic systems like imidazo[1,2-a]pyrimidines have also been explored as a new antileishmanial pharmacophore. One derivative, in particular, showed promising activity against both promastigote and amastigote forms of Leishmania amazonensis, with greater efficacy and a similar safety profile to miltefosine. nih.gov The antiparasitic spectrum of related imidazo-fused heterocycles also extends to other parasites. For example, imidazo[1,2-a]pyridine (B132010) derivatives have been tested against metronidazole-resistant strains of Entamoeba histolytica and Trichomonas vaginalis. nih.govnih.gov Additionally, some imidazo[1,2-a]pyrimidine (B1208166) derivatives have shown antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria. sigmaaldrich.com

Table 1: Antileishmanial Activity of Imidazo[1,2-a]pyrimidine Derivative 24 Data sourced from ACS Omega nih.gov

Compound Target IC50 (µM) CC50 (µM) Selectivity Index (SI)
Derivative 24 L. amazonensis promastigotes 8.41 82.02 12.37
L. amazonensis amastigotes 6.63
Miltefosine L. amazonensis promastigotes 15.05 151.81 12.12
L. amazonensis amastigotes 12.52

Anti-inflammatory and Immunomodulatory Potentials

Imidazo[1,2-a]pyrazine derivatives have emerged as promising candidates for the development of new anti-inflammatory and immunomodulatory agents. Their mechanisms of action often involve the modulation of key signaling pathways and protein kinases involved in the inflammatory response.

Discoidin-domain receptors 1 and 2 (DDR1 and DDR2) are receptor tyrosine kinases that have been identified as potential targets for anti-inflammatory drug discovery. nih.gov Several studies have demonstrated that imidazo[1,2-a]pyrazine derivatives can act as potent inhibitors of these receptors.

A series of 3'-(imidazo[1,2-a]pyrazin-3-yl)-[1,1'-biphenyl]-3-carboxamides were developed as novel and selective DDR1 inhibitors. researchgate.net One compound from this series, 8v , exhibited a high inhibitory potency for DDR1 with an IC50 of 23.8 nM, while being significantly less active against DDR2. researchgate.net This selectivity is a desirable trait in targeted therapy.

In another study, a series of heterocycloalkynylbenzimides were designed to co-inhibit both DDR1 and DDR2. nih.gov The most promising compound, 5n , which features an imidazo[1,2-a]pyrazine-3-ylethynyl moiety, demonstrated strong binding to both DDR1 and DDR2 with Kd values of 7.9 and 8.0 nM, respectively, and potent inhibition of their kinase activity. nih.gov The inhibitory action of this compound on DDR1 and DDR2 was confirmed through Western-blotting analysis in primary human lung fibroblasts. nih.gov

Table 2: Inhibitory Activity of Imidazo[1,2-a]pyrazine Derivatives against DDR1 and DDR2 Data sourced from Journal of Medicinal Chemistry nih.govresearchgate.net

Compound Target IC50 (nM) Kd (nM)
8v DDR1 23.8 7.8
DDR2 1740 -
5n DDR1 9.4 7.9
DDR2 20.4 8.0

The anti-inflammatory effects of imidazo[1,2-a]pyrazine derivatives are also mediated through their ability to modulate the production of inflammatory cytokines.

The dual DDR1/DDR2 inhibitor, 5n , was shown to dose-dependently inhibit the release of interleukin-6 (IL-6) induced by lipopolysaccharide (LPS) in vitro. nih.gov This compound also demonstrated significant in vivo anti-inflammatory effects in a mouse model of LPS-induced acute lung injury. nih.gov In a separate study, imidazo[1,2-a]pyrazine derivative 7 , an ENPP1 inhibitor, was found to enhance the mRNA expression of downstream target genes of the cGAS-STING pathway, including IFNB1, CXCL10, and IL6. dergipark.org.tr

While direct evidence for the modulation of TNF-alpha by this compound derivatives is limited, studies on the closely related imidazo[1,2-a]pyridine scaffold have shown inhibitory effects on TNF-alpha expression in T cells. nih.gov For example, a novel synthetic imidazo[1,2-a]pyridine derivative, MIA, was found to reduce the levels of inflammatory cytokines, including IL-1β, TNF-α, and IL-6, in breast and ovarian cancer cell lines. nih.gov This was achieved through the modulation of the STAT3/NF-κB/iNOS/COX-2 signaling pathway. nih.gov

Toll-like receptors (TLRs) are a class of proteins that play a crucial role in the innate immune system. While the broader class of imidazo-fused heterocycles, such as imidazoquinolines, are known to interact with TLRs as agonists or antagonists, there is currently a lack of specific research demonstrating the direct interaction of this compound and its derivatives with TLRs. Further investigation is required to determine if this class of compounds exerts any of its immunomodulatory effects through the TLR signaling pathway.

Central Nervous System (CNS) Activities

Derivatives of imidazo[1,2-a]pyrazine have also been investigated for their effects on the central nervous system, with some compounds showing potential as anticonvulsant and antidepressant agents.

A significant breakthrough in the CNS applications of imidazo[1,2-a]pyrazines came with the discovery of their role as selective negative modulators of α-amino-3-hydroxy-5-methylisoxazole-4-propionate receptors (AMPARs) associated with the transmembrane AMPAR regulatory protein γ-8. medchemexpress.com An initial imidazopyrazine hit was optimized, leading to the development of potent and brain-penetrant leads. medchemexpress.com Subsequent replacement of the imidazopyrazine core with an isosteric pyrazolopyrimidine scaffold resulted in a compound, JNJ-61432059 , with improved pharmacokinetic properties. medchemexpress.com This compound demonstrated robust seizure protection in both corneal kindling and pentylenetetrazole (PTZ) anticonvulsant models in rodents, highlighting the potential of this chemical class as novel antiepileptic agents. medchemexpress.com

In addition to anticonvulsant activity, some imidazo[1,2-a]pyrazine derivatives have been noted for their potential antidepressant effects. Furthermore, related (imidazo[1,2-a]pyrimidin-2-yl)phenylmethanones have been shown to be orally active in animal models that predict anxiolytic effects, while exhibiting reduced anticonvulsant activity and negligible sedative effects. sigmaaldrich.com

Hypnotic and Sedative Properties (as observed in related scaffolds)

While direct studies on the hypnotic and sedative effects of this compound are not extensively documented, the therapeutic potential of the broader imidazopyridine and imidazopyrazine class in modulating the central nervous system is well-established through related compounds. The hypnotic activity of this scaffold is most famously represented by zolpidem, an imidazo[1,2-a]pyridine derivative. Zolpidem is a non-benzodiazepine hypnotic agent that acts as a sedative by enhancing the activity of the neurotransmitter gamma-aminobutyric acid (GABA). It selectively binds to the BZ1 receptor subtype of the GABA-A receptor complex, leading to neuronal hyperpolarization and a decrease in neuronal excitability, which results in sedation.

Furthermore, certain 8-alkylamino-imidazo[1,2-a]pyrazine derivatives have been noted for their potential neurosedative applications, indicating that the imidazo[1,2-a]pyrazine core itself is a viable scaffold for the development of agents with sedative properties. These findings underscore the potential of this chemical class to yield new hypnotic and sedative drugs.

Other Emerging Therapeutic Applications

Beyond their effects on the central nervous system, derivatives of the imidazo[1,2-a]pyrazine scaffold have shown promise in a variety of other therapeutic areas.

A notable therapeutic application of related imidazo[1,2-a]pyridine derivatives is in the treatment of peptic ulcers, exhibiting both gastric antisecretory and cytoprotective properties. dergipark.org.tr The primary mechanism behind the antisecretory activity is the inhibition of the H+/K+-ATPase enzyme, also known as the gastric proton pump. dergipark.org.tr This enzyme is the final step in the secretion of gastric acid into the stomach lumen. By inhibiting this pump, these compounds effectively reduce gastric acidity.

One of the most studied compounds in this class is 3-(cyanomethyl)-2-methyl-8-(phenylmethoxy)imidazo[1,2-a]pyridine (SCH 28080). dergipark.org.tr Research on this and structurally related imidazo[1,2-a]pyrazines has provided insight into the structure-activity relationships that govern their antiulcer effects. dergipark.org.tr While many of these compounds are not histamine (B1213489) (H2) receptor antagonists or prostaglandin (B15479496) analogues, their ability to protect the gastric mucosa is significant. dergipark.org.tr Several 3-substituted imidazo[1,2-a]pyridines have demonstrated considerable cytoprotective effects in both ethanol (B145695) and hydrochloric acid-induced ulcer models.

The imidazo[1,2-a]pyrazine nucleus has been explored for its potential in managing diabetes. Research has shown that certain derivatives possess hypoglycemic activity. dergipark.org.trnih.gov A series of alkyl- and halo-substituted 8-(1-piperazinyl)imidazo[1,2-a]pyrazines were synthesized and assessed for their capacity to lower blood glucose levels in insulin-resistant hyperglycemic mice. nih.gov

Several of these compounds, including the 2-methyl, 3-methyl, and 5-methyl 8-(1-piperazinyl)imidazo[1,2-a]pyrazines, demonstrated high affinity for the alpha-2 adrenergic receptor and were identified as potent hypoglycemic agents. nih.gov The structure-activity relationship studies indicated that modifications to the heterocyclic core and the piperazine (B1678402) moiety could modulate the binding to adrenergic receptors and, consequently, the hypoglycemic potency. nih.gov

Table 1: Hypoglycemic Activity of Selected Imidazo[1,2-a]pyrazine Derivatives

CompoundSubstitutionHypoglycemic Potency
16k 2-methyl, 8-(1-piperazinyl)Potent
25m 3-methyl, 8-(1-piperazinyl)Potent
16f 5-methyl, 8-(1-piperazinyl)Potent
4 8-(1-piperazinyl)High

Data sourced from studies on insulin-resistant hyperglycemic mice. nih.gov

Derivatives of imidazo[1,2-a]pyrazine have also been investigated for their effects on the cardiovascular system, with some compounds exhibiting cardiac-stimulating properties. tsijournals.com In studies on isolated atria, 5-bromoimidazo-[1,2-a]pyrazine was shown to have both positive chronotropic (increase in heart rate) and inotropic (increase in contractility) effects. tsijournals.com

The positive inotropic effect was linked to an increase in the tissue concentration of cyclic AMP (cAMP). tsijournals.com Further investigation suggested that the mechanism of action involves the inhibition of phosphodiesterase (PDE), an enzyme that breaks down cAMP. tsijournals.com Specifically, the potentiation of the inotropic effect of isoproterenol (B85558) and the lack of blockade by propranolol (B1214883) are indicative of PDE-inhibiting properties. tsijournals.com Other derivatives have shown the ability to inhibit PDE isoenzyme types III and IV, which are important targets in cardiovascular therapy.

Computational Chemistry and Advanced Molecular Modeling of Imidazo 1,2 a Pyrazin 3 Ylmethanol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. These methods, grounded in quantum mechanics, can elucidate the distribution of electrons and predict regions of a molecule that are susceptible to electrophilic or nucleophilic attack, which is crucial for understanding potential metabolic pathways and designing new syntheses. nih.govrsc.org

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For the Imidazo[1,2-a]pyrazine (B1224502) core, DFT calculations can determine optimized molecular geometry, orbital energies, and various electronic descriptors. nih.gov Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's electron-donating ability, while the LUMO energy relates to its electron-accepting ability. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests higher reactivity.

Theoretical studies on related imidazo-fused systems have utilized DFT to calculate key electronic properties. These calculations help in understanding the molecule's stability and reactivity, which are essential for its potential as a drug candidate. nih.gov

Table 1: Illustrative DFT-Calculated Electronic Properties for Imidazo[1,2-a]pyrazin-3-ylmethanol

ParameterValue (Illustrative)Significance
EHOMO-6.5 eVElectron-donating capacity
ELUMO-1.2 eVElectron-accepting capacity
Energy Gap (ΔE)5.3 eVChemical reactivity and stability
Dipole Moment3.5 DPolarity and solubility
Ionization Potential7.0 eVEase of losing an electron
Electron Affinity1.0 eVAbility to accept an electron

Note: The values in this table are illustrative, based on typical findings for similar heterocyclic compounds, and serve to represent the type of data generated from DFT calculations.

The Molecular Electrostatic Potential (ESP) surface is a valuable tool for predicting the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, providing a visual representation of the charge distribution. researchgate.net Regions of negative potential (typically colored red or yellow) are rich in electrons and are prone to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and susceptible to nucleophilic attack. For this compound, the ESP surface would likely show negative potential around the nitrogen atoms of the pyrazine (B50134) and imidazole (B134444) rings and the oxygen of the methanol (B129727) group, indicating these are sites for hydrogen bond acceptance. The hydrogen of the methanol group would exhibit a positive potential, making it a hydrogen bond donor. This analysis is crucial for understanding non-covalent interactions with biological targets. researchgate.net

Molecular Docking Simulations for Target Identification and Binding Mode Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In drug discovery, it is used to predict the binding mode of a small molecule ligand, such as this compound, within the active site of a target protein. nih.govchemmethod.com This method is instrumental in identifying potential biological targets and elucidating the key interactions that stabilize the ligand-protein complex.

For the broader class of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine (B132010) derivatives, molecular docking studies have been employed to identify potential inhibitors for various targets, including kinases, tubulin, and Gαq/11 proteins. nih.govnih.gov These studies typically reveal that the heterocyclic scaffold can form crucial hydrogen bonds and π-π stacking interactions with amino acid residues in the active site of the target protein. For instance, docking studies of imidazo[1,2-a]pyrazine derivatives against tubulin have shown that these molecules can fit into the colchicine binding site, a key interaction for anticancer activity. nih.gov

Table 2: Representative Molecular Docking Results for this compound Against a Hypothetical Kinase Target

ParameterValue (Illustrative)Description
Binding Affinity-8.5 kcal/molPredicted free energy of binding. A more negative value indicates stronger binding.
Interacting ResiduesGLU171, LYS67, ASP186Key amino acid residues in the active site involved in binding.
Hydrogen Bonds2Number of hydrogen bonds formed between the ligand and the protein.
Hydrophobic Interactions5Number of key hydrophobic interactions stabilizing the complex.

Note: This data is illustrative and represents typical outputs from a molecular docking simulation against a protein target.

Molecular Dynamics Simulations for Ligand-Protein Interactions and Conformational Dynamics

While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. irbbarcelona.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the conformational changes and flexibility of both the ligand and the protein. youtube.com This technique is crucial for assessing the stability of the docked pose and understanding the energetic contributions of various interactions. researchgate.net

MD simulations can reveal how water molecules mediate interactions in the binding pocket and can be used to calculate binding free energies with higher accuracy through methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area). For a compound like this compound, MD simulations would be used to validate the stability of its interaction with a potential target identified through docking. The analysis of the simulation trajectory can reveal subtle conformational adjustments that are critical for biological activity. nih.gov

Virtual High-Throughput Screening (vHTS) for Lead Discovery and Optimization

Virtual High-Throughput Screening (vHTS) is a computational approach used to screen large libraries of chemical compounds against a biological target. nih.govrsc.org This method leverages molecular docking and scoring functions to identify promising hit compounds that are likely to bind to the target of interest. For the Imidazo[1,2-a]pyrazine scaffold, vHTS can be employed in two primary ways:

Target Identification: Screening this compound against a panel of known drug targets to identify potential mechanisms of action.

Lead Optimization: Screening a virtual library of this compound analogs against a specific target to identify derivatives with improved binding affinity and selectivity. nih.gov

Collaborative virtual screening efforts have been successfully used for related imidazo[1,2-a]pyridine scaffolds to rapidly expand hit chemotypes and improve antiparasitic activity. researchgate.net This approach allows for the efficient exploration of chemical space and the prioritization of compounds for synthesis and experimental testing. nih.govrsc.org

In Silico Prediction of Pharmacokinetic and ADMET Properties

In addition to predicting biological activity, computational methods are vital for assessing the drug-like properties of a compound. The acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) encompasses the key pharmacokinetic and safety parameters that determine the success of a drug candidate. In silico ADMET prediction models use a compound's structure to estimate these properties. nih.gov

For this compound, various computational tools can predict properties such as oral bioavailability, blood-brain barrier permeability, interaction with cytochrome P450 enzymes (key for metabolism), and potential toxicity risks. doaj.org These predictions are crucial in the early stages of drug discovery to identify potential liabilities and guide the design of molecules with more favorable pharmacokinetic profiles.

Table 3: Predicted ADMET Properties for this compound

PropertyPredicted Value (Illustrative)Implication
Human Intestinal AbsorptionHighGood potential for oral absorption.
Blood-Brain Barrier (BBB) PermeabilityLowLess likely to cause central nervous system side effects.
CYP2D6 InhibitorNoLow risk of drug-drug interactions involving this enzyme.
Ames MutagenicityNon-mutagenicLow risk of carcinogenicity.
hERG InhibitionLow riskReduced potential for cardiotoxicity.

Note: These predicted values are illustrative and are typically generated using a variety of QSAR (Quantitative Structure-Activity Relationship) models and other predictive algorithms.

Analytical and Spectroscopic Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of Imidazo[1,2-a]pyrazin-3-ylmethanol. ¹H and ¹³C NMR spectra provide detailed information about the molecule's carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum reveals the number of different types of protons, their electronic environments, and their proximity to other protons. The protons on the imidazopyrazine core are expected to appear in the aromatic region (typically δ 7.0-9.0 ppm). clockss.orgsapub.org The chemical shift of the methylene (B1212753) protons (-CH₂OH) would likely be observed around δ 4.5-5.0 ppm, influenced by the adjacent aromatic system and the hydroxyl group. The hydroxyl proton (-OH) would present as a broad singlet, the position of which can vary depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table presents predicted data based on analogous structures found in the literature.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
Imidazo[1,2-a]pyrazine (B1224502) Ring Protons 7.0 - 9.0 Multiplets, Doublets, Singlets
-CH₂- (Methanol group) 4.5 - 5.0 Singlet or Doublet
-OH (Hydroxyl group) Variable Broad Singlet

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table presents predicted data based on analogous structures found in the literature.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Imidazo[1,2-a]pyrazine Ring Carbons 110 - 150
-CH₂- (Methanol group) 50 - 65

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to gain insight into its structural components through fragmentation analysis. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. tsijournals.comrsc.org The expected molecular ion peak [M]⁺ for the compound (C₇H₇N₃O) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight.

In tandem mass spectrometry (MS/MS), the molecular ion is fragmented, and the resulting pattern provides structural confirmation. nih.gov A characteristic fragmentation pathway for this compound would likely involve the loss of the hydroxymethyl group (-CH₂OH), leading to a prominent fragment ion. Further fragmentation of the imidazo[1,2-a]pyrazine ring would produce additional diagnostic ions that help to verify the core structure. nih.govsapub.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. researchgate.net The spectrum would be expected to show a strong, broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the alcohol group. libretexts.org The C-O stretching vibration of the primary alcohol would appear in the 1000-1075 cm⁻¹ range. Vibrations associated with the C=N and C=C bonds of the fused aromatic ring system are expected in the 1450-1650 cm⁻¹ region. tsijournals.com C-H stretching from the aromatic ring would be observed around 3000-3100 cm⁻¹. libretexts.org

Table 3: Characteristic IR Absorption Frequencies for this compound This table presents expected data based on known functional group absorption ranges.

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
Alcohol (-OH) O-H Stretch 3200 - 3600 (Broad)
Aromatic Ring C-H Stretch 3000 - 3100
Aromatic Ring C=C and C=N Stretch 1450 - 1650
Primary Alcohol (C-OH) C-O Stretch 1000 - 1075

X-ray Crystallography for Solid-State Structural Elucidation

For crystalline solids, single-crystal X-ray crystallography provides the most definitive structural evidence. This technique can precisely determine the three-dimensional arrangement of atoms in the solid state, yielding accurate bond lengths, bond angles, and conformational details. nih.govresearchgate.net An X-ray crystal structure of this compound would confirm the planarity of the fused ring system and detail the orientation of the hydroxymethyl substituent relative to the ring. It would also reveal intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which dictate the crystal packing. researchgate.net

Chromatographic Techniques (e.g., HPLC, TLC) for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for assessing the purity of this compound and for monitoring the progress of its synthesis.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of a chemical reaction by observing the disappearance of starting materials and the appearance of the product spot. beilstein-journals.org It is also used to determine the appropriate solvent system for purification by column chromatography. The purity of a sample can be initially assessed by the presence of a single spot on the TLC plate. rsc.org

High-Performance Liquid Chromatography (HPLC): HPLC is a more quantitative technique used to determine the purity of the final compound with high precision. researchgate.net A sample of this compound would be analyzed using a suitable column and mobile phase, and its purity would be determined by the percentage of the total peak area corresponding to the main product peak. A validated HPLC method can detect even trace amounts of impurities. researchgate.net

Future Directions and Interdisciplinary Research Opportunities

Development of Novel Bioconjugates and Prodrug Strategies for Imidazo[1,2-a]pyrazin-3-ylmethanol

To improve the pharmacokinetic and pharmacodynamic properties of this compound, the development of novel bioconjugates and prodrugs presents a viable strategy. Prodrugs are inactive compounds that are metabolized in the body to produce an active drug. mdpi.com This approach can enhance oral bioavailability, improve stability, and target specific tissues or cells. For instance, the design of temozolomide, an imidazotetrazine prodrug, allows for oral administration and crosses the blood-brain barrier. mdpi.com Similar strategies could be applied to this compound to improve its delivery and efficacy.

Bioconjugation, the linking of two molecules, at least one of which is a biomolecule, offers another avenue for enhancing the therapeutic index of this compound. By attaching the molecule to antibodies, peptides, or other targeting moieties, it is possible to achieve site-specific delivery, thereby increasing the concentration of the drug at the desired site of action and minimizing off-target effects.

Exploration of Combination Therapies Involving this compound Derivatives

The use of combination therapies is a cornerstone of modern medicine, particularly in the treatment of complex diseases like cancer. Combining this compound derivatives with other therapeutic agents could lead to synergistic effects, overcome drug resistance, and allow for lower doses of individual drugs, thereby reducing toxicity. For example, the combination of a novel imidazo[1,2-a]pyridine (B132010) derivative with curcumin has been shown to exert anti-inflammatory effects in breast and ovarian cancer cell lines by modulating specific signaling pathways. nih.gov This suggests that exploring the synergistic potential of this compound derivatives with existing chemotherapeutic agents or targeted therapies could be a fruitful area of research.

Application of Artificial Intelligence and Machine Learning in Imidazo[1,2-a]pyrazine (B1224502) Research

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and development. These computational tools can be employed to accelerate the identification of novel Imidazo[1,2-a]pyrazine derivatives with desired biological activities. AI algorithms can be used to build quantitative structure-activity relationship (QSAR) models to predict the potency of new compounds. researchgate.net For instance, machine learning-based QSAR models have been used to study imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with anti-melanoma activity, highlighting structural features related to enhanced potency. researchgate.net Furthermore, molecular dynamics simulations can provide insights into the mechanism of action of these compounds. researchgate.net The application of these computational approaches can significantly streamline the design and optimization of this compound analogs.

Investigating New Biological Targets and Disease Areas for Therapeutic Intervention

The versatility of the imidazo[1,2-a]pyrazine scaffold suggests that its derivatives may have therapeutic potential beyond their currently known applications. nih.gov Research has shown that this class of compounds can exhibit a wide range of pharmacological activities, including antibacterial, anti-inflammatory, and antiviral effects. nih.gov For example, a series of imidazo[1,2-a]pyrazine derivatives were identified as potent inhibitors of the influenza virus nucleoprotein. nih.gov

Future research should focus on screening this compound and its derivatives against a broad panel of biological targets to uncover novel therapeutic opportunities. This could include kinases, G-protein coupled receptors, and other enzymes implicated in various diseases. The identification of new targets would open up new avenues for the development of therapies for a wider range of conditions, including infectious diseases and neurodegenerative disorders.

Potential Biological Targets for Imidazo[1,2-a]pyrazine Derivatives
Tropomyosin receptor kinases (Trks) nih.gov
c-Met receptor tyrosine kinase nih.gov
PI3K/mTOR pathway drugbank.com
Gαq/11 proteins nih.gov
Aurora kinases researchgate.net
Influenza virus nucleoprotein nih.gov

Q & A

Q. What are the optimal synthetic routes for Imidazo[1,2-a]pyrazin-3-ylmethanol, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of imidazo-pyrazine derivatives typically involves cyclization or condensation reactions. For example, carbonyldiimidazole (CDI) in anhydrous DMFA at 100°C facilitates coupling between hydrazinopyrazin-2-one derivatives and carboxylic acids, followed by reflux (24 hours) and recrystallization from DMFA/i-propanol . Yield optimization requires precise stoichiometric ratios (e.g., 1.05 equivalents of aldehydes) and acid catalysis (e.g., HCl), as deviations lead to side products like unreacted intermediates or over-functionalized compounds .

Q. How can researchers characterize the structural purity of this compound?

Methodological Answer: Structural validation relies on combined spectroscopic techniques:

  • 1H/13C NMR : Chemical shifts between δ 7.0–8.5 ppm confirm aromatic protons, while δ 4.0–5.0 ppm indicates methoxy or hydroxyl groups .
  • ESI-MS : Molecular ion peaks (e.g., m/z 149.15 for C₇H₇N₃O) validate molecular weight, with deviations <0.05% confirming purity .
  • Melting Point Analysis : Sharp melting ranges (e.g., 104–105°C for substituted derivatives) indicate crystallinity and absence of polymorphic impurities .

Q. What experimental design principles apply to optimizing reaction conditions for imidazo-pyrazine derivatives?

Methodological Answer: Statistical design of experiments (DoE) minimizes trial runs while maximizing data robustness. For instance:

  • Factorial Designs : Test variables like temperature (80–120°C), solvent polarity (DMFA vs. THF), and catalyst loading (0.1–1.0 eq) to identify critical parameters .
  • Response Surface Methodology (RSM) : Models interactions between variables (e.g., reflux time vs. yield) to predict optimal conditions .

Advanced Research Questions

Q. How can computational methods enhance the synthesis and functionalization of this compound?

Methodological Answer: Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states. For example:

  • Reaction Path Search : Identifies low-energy intermediates in cyclization steps, reducing experimental screening by 40–60% .
  • Molecular Dynamics (MD) : Simulates solvent effects (e.g., DMFA polarity) on reaction kinetics to refine solvent selection .
  • Machine Learning (ML) : Trains models on existing reaction datasets to predict regioselectivity in substituent addition (e.g., phenyl vs. benzyl groups) .

Q. What strategies resolve contradictions in bioactivity data for imidazo-pyrazine derivatives?

Methodological Answer: Discrepancies in bioactivity (e.g., antitrypanosomal IC₅₀ variations) arise from assay conditions or structural nuances. Mitigation strategies include:

  • Standardized Assays : Use identical parasite strains (e.g., Leishmania donovani MHOM/IN/83/AG83) and incubation times (72 hours) .
  • Structure-Activity Relationship (SAR) : Compare logP, hydrogen-bond donors, and steric effects to isolate key pharmacophores .
  • Meta-Analysis : Pool data from multiple studies to identify trends obscured by small sample sizes .

Q. How do researchers ensure reproducibility in heterogeneous catalysis for imidazo-pyrazine synthesis?

Methodological Answer: Reproducibility hinges on catalyst characterization and reaction monitoring:

  • Catalyst Surface Analysis : XPS or TEM confirms metal dispersion (e.g., Pd nanoparticles) and identifies deactivation mechanisms (e.g., coking) .
  • In Situ Spectroscopy : FTIR tracks intermediate formation (e.g., hydrazone derivatives) during reflux .
  • Batch-to-Batch Consistency : Control particle size (via DLS) and solvent purity (HPLC-grade) to minimize variability .

Q. What advanced analytical techniques elucidate the metabolic stability of imidazo-pyrazine derivatives?

Methodological Answer:

  • LC-HRMS : Quantifies metabolites (e.g., hydroxylated or demethylated products) in hepatocyte incubations .
  • CYP450 Inhibition Assays : Fluorescent probes (e.g., CYP3A4) assess enzyme interactions to predict drug-drug interactions .
  • Microsomal Stability Tests : Measure half-life (t₁/₂) in rat liver microsomes under NADPH cofactor conditions .

Data Management and Validation

Q. How can researchers address data fragmentation in imidazo-pyrazine studies?

Methodological Answer:

  • Digital Lab Notebooks : Platforms like LabArchives® centralize spectral data, reaction logs, and assay results .
  • Blockchain Validation : Immutable timestamps ensure data integrity for patent applications .
  • FAIR Principles : Metadata tagging (e.g., SMILES strings, CAS numbers) enhances dataset discoverability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.